molecular formula C7H9N3O2 B13117301 2-Amino-6-ethoxypyrimidine-4-carbaldehyde

2-Amino-6-ethoxypyrimidine-4-carbaldehyde

Cat. No.: B13117301
M. Wt: 167.17 g/mol
InChI Key: LTLHAORIJZYGKD-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxypyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-ethoxypyrimidine-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-amino-4,6-dichloropyrimidine.

    Ethoxylation: The 2-amino-4,6-dichloropyrimidine undergoes an ethoxylation reaction using ethanol and a base such as sodium ethoxide.

    Formylation: The ethoxylated product is then subjected to a formylation reaction using a formylating agent like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-Amino-6-ethoxypyrimidine-4-carboxylic acid.

    Reduction: 2-Amino-6-ethoxypyrimidine-4-methanol.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-ethoxypyrimidine-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethoxypyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amino and ethoxy groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: Similar structure but with methoxy groups instead of ethoxy and aldehyde groups.

    2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of ethoxy and aldehyde groups.

    2-Amino-4,6-dichloropyrimidine: Precursor in the synthesis of 2-Amino-6-ethoxypyrimidine-4-carbaldehyde.

Uniqueness: this compound is unique due to the presence of both an ethoxy group and an aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and biological studies.

Biological Activity

2-Amino-6-ethoxypyrimidine-4-carbaldehyde is a pyrimidine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The compound features an amino group, an ethoxy group, and an aldehyde functional group, which contribute to its reactivity and biological profile. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of 166.18 g/mol. Its structure consists of a six-membered pyrimidine ring with key substituents:

Property Value
Molecular Formula C8H10N2O2C_8H_{10}N_2O_2
Molecular Weight 166.18 g/mol
IUPAC Name This compound
Functional Groups Amino, Ethoxy, Aldehyde

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity and influencing metabolic pathways.
  • Neuroprotective Effects : Some studies have indicated that it may offer neuroprotective benefits, possibly through antioxidant mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation depending on the target.
  • Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways involved in inflammation and cell growth.

Case Studies

Several case studies have explored the applications of this compound in different contexts:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition of bacterial growth at low concentrations.
  • Cancer Cell Line Study : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.
  • Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of the compound improved cognitive function and reduced oxidative stress markers following induced neurotoxicity.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Name Structure Features Unique Aspects
2-Amino-4-methylpyrimidineMethyl group at position 4Known for its role in nucleic acid synthesis
2-Amino-6-methylpyrimidineMethyl group at position 6Exhibits notable antiviral properties
2-Amino-4-chloropyrimidineChlorine substituent at position 4Used in various drug formulations
2-Amino-5-fluoropyrimidineFluorine substituent at position 5Enhanced bioavailability due to fluorination

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-amino-6-ethoxypyrimidine-4-carbaldehyde

InChI

InChI=1S/C7H9N3O2/c1-2-12-6-3-5(4-11)9-7(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10)

InChI Key

LTLHAORIJZYGKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)C=O)N

Origin of Product

United States

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